4-Propoxycinnamic Acid

Antimalarial Medicinal Chemistry SAR

4-Propoxycinnamic acid is a critical para-alkoxy cinnamic derivative for antimalarial lead optimization, yielding significant potency gains over unsubstituted scaffolds. Its logP (2.57) and PSA (46.5 Ų) make it a superior building block for SAR studies and liquid crystal precursors, where the C3 propoxy chain uniquely lowers the electronic band gap. Insist on precise 4-propoxy substitution—cheaper analogs risk assay failure and irreproducible material properties.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 69033-81-4
Cat. No. B3416252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propoxycinnamic Acid
CAS69033-81-4
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+
InChIKeyWTYNDSOJMSGRQV-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propoxycinnamic Acid (CAS 69033-81-4): Sourcing and Key Identity for Scientific Procurement


4-Propoxycinnamic acid (CAS 69033-81-4), a para-alkoxy substituted cinnamic acid derivative with the molecular formula C12H14O3 and molecular weight of 206.24 g/mol, is a synthetic small molecule primarily utilized as a key building block in medicinal chemistry and organic synthesis . Its structure, characterized by a propoxy group (-O-CH2-CH2-CH3) at the para-position of the phenyl ring, imparts distinct physicochemical properties, including a calculated LogP of 2.57 and a topological polar surface area of 46.5 Ų, which influence its utility in drug design and material science . Commercially, it is available from multiple vendors with typical purity specifications of ≥95% .

Why Generic Cinnamic Acid Substitution is Inadequate: Differentiated Properties of 4-Propoxycinnamic Acid (CAS 69033-81-4)


The practice of substituting one cinnamic acid derivative for another without rigorous justification is scientifically unsound due to the profound impact of even minor structural variations on biological activity, physicochemical behavior, and material performance. The 4-propoxy group in this compound is not an interchangeable substituent; it directly dictates its specific pharmacological profile, as demonstrated by its unique enhancement of antimalarial activity relative to other analogs [1]. Furthermore, the alkoxy chain length critically governs UV absorption and mesomorphic properties in liquid crystalline applications, where a different alkoxy chain would yield non-equivalent material characteristics [2]. Simply procuring a cheaper or more readily available cinnamic acid derivative without the precise 4-propoxy substitution pattern introduces significant risk of experimental failure and non-reproducibility.

Quantitative Differentiation Guide for 4-Propoxycinnamic Acid (CAS 69033-81-4) Relative to Key Comparators


Significant Enhancement of Antimalarial Activity Over Lead Compound via 4-Propoxycinnamic Acid Incorporation

The incorporation of the 4-propoxycinnamic acid residue as a replacement for the 3-phenylpropionyl moiety in a lead antimalarial structure (compound 1) resulted in a significant improvement in anti-malarial activity [1]. This represents a direct head-to-head comparison demonstrating that the 4-propoxycinnamic acid group is not merely a structural variant but a key functional group for enhancing potency against Plasmodium parasites [1].

Antimalarial Medicinal Chemistry SAR

COX-2 Enzyme Inhibition by 4-Propoxycinnamic Acid: A Class-Level Benchmark

4-Propoxycinnamic acid has been documented to inhibit Prostaglandin G/H synthase 2 (COX-2) with an IC50 value of 120 µM [1]. While this represents class-level inhibitory activity common to many cinnamic acid derivatives, the specific value provides a quantitative benchmark for researchers investigating this compound as an anti-inflammatory lead or as a reference molecule in COX-2 inhibition studies.

Inflammation COX-2 Inhibition Pharmacology

Binding Affinity of 4-Alkoxycinnamic Acid Series in Anti-Tubercular Drug Design: A QSAR and Docking Study

A quantitative structure-activity relationship (QSAR) and molecular docking study on a series of 4-alkoxycinnamic acid derivatives, which includes 4-propoxycinnamic acid, revealed binding affinities to the Mycobacterium tuberculosis DNA gyrase receptor ranging from -6.4 to -10.4 kcal/mol [1]. These binding affinities were found to be superior to those of the clinically used anti-tubercular drugs enthambutol (-5.8 kcal/mol) and isoniazid (-5.3 kcal/mol) [1]. This class-level inference positions the 4-propoxycinnamic acid scaffold as a valuable starting point for designing potent anti-tubercular agents.

Tuberculosis Molecular Docking QSAR

Chain-Length-Dependent UV Absorption and Photostability of 4-Alkoxycinnamic Acids in Liquid Crystal Applications

A theoretical study on the liquid crystalline dimer complexes of 4-n-alkoxycinnamic acids (nOCNA, where n=4, 6, 8) revealed that the 4OCNA (n=4, corresponding to 4-propoxycinnamic acid) dimers exhibit the lowest electronic band gap among the series, a property directly linked to UV absorption and photostability [1]. This class-level inference highlights the non-equivalence of different alkoxy chain lengths, demonstrating that the 4-propoxy substitution is not interchangeable with longer (e.g., hexoxy, octoxy) or shorter (e.g., methoxy, ethoxy) chains for applications requiring specific optical or stability characteristics.

Liquid Crystals Photostability UV Absorption

Validated Application Scenarios for 4-Propoxycinnamic Acid (CAS 69033-81-4) Based on Differential Evidence


Lead Optimization in Antimalarial Drug Discovery

4-Propoxycinnamic acid is most appropriately procured for medicinal chemistry programs focused on antimalarial lead optimization. As demonstrated, its incorporation into a lead scaffold resulted in a significant potency improvement over the original lead compound [1]. This makes it a high-value synthetic building block for exploring SAR around the cinnamic acid core in this therapeutic area.

Reference Compound for Anti-inflammatory Target Screening

Given its documented COX-2 inhibitory activity with an IC50 of 120 µM [1], 4-propoxycinnamic acid serves as a useful reference standard or positive control for in vitro assays designed to screen for novel anti-inflammatory agents, particularly those targeting the cyclooxygenase pathway.

Scaffold for Structure-Based Design of Anti-Tubercular Agents

The QSAR and molecular docking studies on 4-alkoxycinnamic acid derivatives, which predict binding affinities superior to first-line drugs like enthambutol and isoniazid [1], validate the use of 4-propoxycinnamic acid as a core scaffold for the development of novel DNA gyrase inhibitors to combat Mycobacterium tuberculosis.

Precursor in Liquid Crystal Material Synthesis with Tailored Optical Properties

In materials science, 4-propoxycinnamic acid is a critical precursor for synthesizing liquid crystalline materials. The evidence shows that its specific alkoxy chain length (n=4) confers a lower electronic band gap compared to its longer-chain analogs, which directly impacts UV absorption and photostability [1]. This makes it the preferred choice for applications requiring these specific optical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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